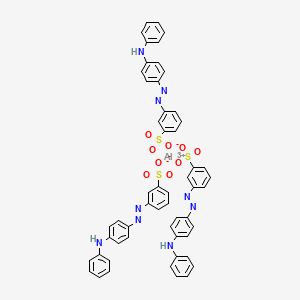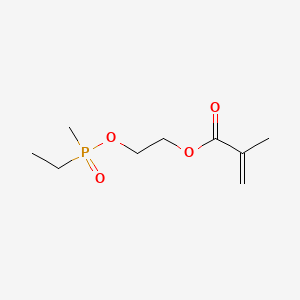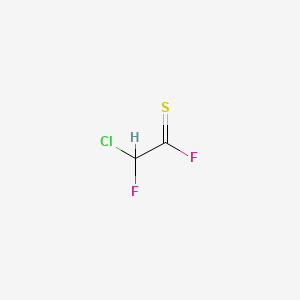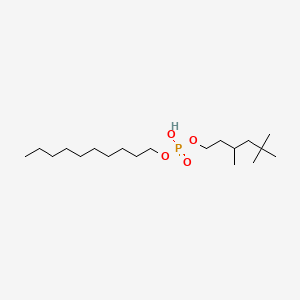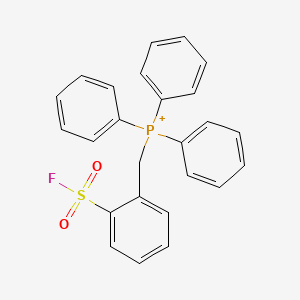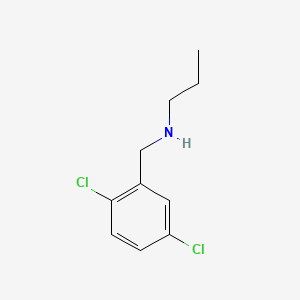
Benzenemethanamine, 2,5-dichloro-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 2,5-dichloro-N-propyl- is a chemical compound with the molecular formula C10H13Cl2N It is a derivative of benzenemethanamine, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring and a propyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2,5-dichloro-N-propyl- typically involves the following steps:
Nitration and Reduction: The starting material, 2,5-dichlorobenzene, undergoes nitration to form 2,5-dichloronitrobenzene. This intermediate is then reduced to 2,5-dichloroaniline.
Alkylation: The 2,5-dichloroaniline is then subjected to alkylation using propyl halides under basic conditions to yield Benzenemethanamine, 2,5-dichloro-N-propyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, 2,5-dichloro-N-propyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenemethanamine, 2,5-dichloro-N-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, 2,5-dichloro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanamine, 2,4-dichloro-N-propyl-
- Benzenemethanamine, 2,5-dichloro-α-methyl-N-propyl-
Uniqueness
Benzenemethanamine, 2,5-dichloro-N-propyl- is unique due to the specific positioning of chlorine atoms on the benzene ring and the propyl group attached to the nitrogen atom. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
90390-18-4 |
|---|---|
Fórmula molecular |
C10H13Cl2N |
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
N-[(2,5-dichlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 |
Clave InChI |
DAAGYFHHIDHSAW-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



